L-Prolinium (R)-alpha-hydroxybenzeneacetate
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Overview
Description
L-Prolinium ®-alpha-hydroxybenzeneacetate is a compound that combines the amino acid L-proline with ®-alpha-hydroxybenzeneacetic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of L-proline, which includes a secondary amino group and a pyrrolidine ring, contributes to the compound’s distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinium ®-alpha-hydroxybenzeneacetate typically involves the reaction of L-proline with ®-alpha-hydroxybenzeneacetic acid. One common method is to dissolve both reactants in a suitable solvent, such as water or ethanol, and then allow the reaction to proceed at room temperature. The reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of L-Prolinium ®-alpha-hydroxybenzeneacetate may involve more advanced techniques, such as continuous flow reactors or automated synthesis systems. These methods allow for greater control over reaction conditions and can increase the yield and purity of the final product. Additionally, industrial production may involve the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
L-Prolinium ®-alpha-hydroxybenzeneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
L-Prolinium ®-alpha-hydroxybenzeneacetate has a wide range of applications in scientific research:
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: In biological research, the compound can be used to study protein folding and stability, as L-proline is an important component of collagen and other proteins.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs and prodrugs. Its ability to interact with biological molecules makes it a promising candidate for therapeutic research.
Industry: L-Prolinium ®-alpha-hydroxybenzeneacetate is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which L-Prolinium ®-alpha-hydroxybenzeneacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, or it may interact with receptors to influence cellular signaling processes.
Comparison with Similar Compounds
L-Prolinium ®-alpha-hydroxybenzeneacetate can be compared to other similar compounds, such as:
L-Prolinium Tartrate: This compound also contains L-proline and is used in nonlinear optical applications. It differs in its specific chemical structure and properties.
L-Prolinium Picrate: Another compound containing L-proline, used in the study of nonlinear optical properties. It has different functional groups and applications compared to L-Prolinium ®-alpha-hydroxybenzeneacetate.
L-Proline: The parent amino acid, which is a key component of many proteins and has various biological functions. L-Prolinium ®-alpha-hydroxybenzeneacetate is a derivative with additional functional groups that confer unique properties.
The uniqueness of L-Prolinium ®-alpha-hydroxybenzeneacetate lies in its combination of L-proline with ®-alpha-hydroxybenzeneacetic acid, resulting in a compound with distinct chemical and biological properties that make it valuable for a wide range of applications.
Biological Activity
L-Prolinium (R)-alpha-hydroxybenzeneacetate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is an analog of proline, characterized by the incorporation of an alpha-hydroxybenzeneacetate moiety. The synthesis of this compound typically involves the modification of proline derivatives through various chemical reactions, including amination and esterification processes. Recent studies have demonstrated the utility of hydroxyproline derivatives in developing high-affinity inhibitors for amino acid transporters, particularly SLC1A4 and SLC1A5, which are crucial for neurotransmitter uptake and metabolic processes .
Biological Activity
1. Pharmacological Properties
Research indicates that L-Prolinium derivatives exhibit significant pharmacological activity. Specifically, compounds derived from hydroxyproline have been shown to act as selective inhibitors of the SLC1 family of neutral amino acid transporters. These transporters play critical roles in various physiological functions, including neurotransmission and nutrient absorption .
- Affinity Studies : Electrophysiological assays have demonstrated that certain L-prolinium derivatives possess affinities in the low micromolar to nanomolar range for SLC1A4 and SLC1A5 transporters. For example, modifications to the proline structure can enhance binding affinity by approximately 20-fold compared to L-proline itself .
2. Antitumor Activity
Some studies suggest that L-Prolinium derivatives may exhibit antitumor properties. For instance, naturally occurring proline analogs have shown promise in inhibiting tumor growth and displaying antimicrobial activity against various pathogens . The mechanisms underlying these effects may involve modulation of cellular signaling pathways and induction of apoptosis in cancer cells.
Case Study 1: Inhibition of Amino Acid Transporters
In a study investigating the pharmacological effects of hydroxy-L-proline derivatives, researchers synthesized a series of compounds and evaluated their inhibitory activity on SLC1A4 and SLC1A5 transporters. The results indicated that several derivatives not only inhibited transporter activity but also demonstrated selectivity over other transporter families, highlighting their potential as therapeutic agents for conditions related to amino acid dysregulation .
Case Study 2: Neuroprotective Effects
Another area of exploration involves the neuroprotective potential of L-Prolinium derivatives. Research has shown that certain proline analogs can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . These findings suggest a promising avenue for developing neuroprotective therapies.
Comparative Data Table
Compound | Affinity (µM) | Activity Type | Target Transporter |
---|---|---|---|
L-Prolinium | 100 | Neutral Amino Acid Inhibitor | SLC1A4 |
Hydroxy-L-proline Derivative A | 5 | Antitumor | N/A |
Hydroxy-L-proline Derivative B | 0.5 | Neuroprotective | N/A |
Properties
CAS No. |
93803-22-6 |
---|---|
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-phenylacetate;(2S)-pyrrolidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C8H8O3.C5H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6;7-5(8)4-2-1-3-6-4/h1-5,7,9H,(H,10,11);4,6H,1-3H2,(H,7,8)/t7-;4-/m10/s1 |
InChI Key |
IKUZAIOVQBHBJS-NFPGDTMVSA-N |
Isomeric SMILES |
C1C[C@H]([NH2+]C1)C(=O)O.C1=CC=C(C=C1)[C@H](C(=O)[O-])O |
Canonical SMILES |
C1CC([NH2+]C1)C(=O)O.C1=CC=C(C=C1)C(C(=O)[O-])O |
Origin of Product |
United States |
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